{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine can be achieved through several synthetic routes. One common method involves the condensation of 2-fluoroethylamine with a suitable pyrazole derivative under controlled conditions. The reaction typically requires a catalyst, such as iron (III) chloride, and is carried out in a solvent like water to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. Transition metal-mediated synthesis and rearrangement reactions are often employed to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives. These products can be further utilized in various applications .
Scientific Research Applications
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group enhances its binding affinity, while the pyrazole ring provides stability and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazole: A basic structure with two nitrogen atoms in a five-membered ring.
1-Phenyl-3-methyl-1H-pyrazol-5-amine: A derivative with a phenyl and methyl group attached to the pyrazole ring.
4-Aminopyrazole: A pyrazole derivative with an amino group at the 4-position.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is unique due to the presence of both a fluoroethyl and a propylamine group, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H16FN3 |
---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-2-4-11-6-9-7-12-13(8-9)5-3-10/h7-8,11H,2-6H2,1H3 |
InChI Key |
SLEOBSOAJXSXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(N=C1)CCF |
Origin of Product |
United States |
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